molecular formula C19H21F2N3O B6579597 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 27226-92-2

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6579597
CAS No.: 27226-92-2
M. Wt: 345.4 g/mol
InChI Key: RQYVIADGUPHTLJ-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H21F2N3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.16526863 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound acts as a highly potent selective full agonist at the 5-HT1A receptor . This means it binds to the receptor and activates it to produce a biological response. It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Biochemical Pathways

The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. These effects depend on the location of the receptors and can include decreased firing rate of serotonin neurons, inhibition of the release of certain neurotransmitters, and increased release of others .

Result of Action

The activation of the 5-HT1A receptor by this compound can lead to a variety of molecular and cellular effects. Given its anxiolytic effect following central administration in vivo , it can be inferred that the compound may help alleviate anxiety.

Biological Activity

4-Fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups, including a benzamide core, piperazine ring, and fluorine substitutions. Its molecular formula is C19H21F2N3OC_{19}H_{21}F_2N_3O with a molecular weight of approximately 345.4 g/mol.

PropertyValue
Molecular FormulaC19H21F2N3OC_{19}H_{21}F_2N_3O
Molecular Weight345.4 g/mol
CAS Number27226-92-2

The primary target for this compound is the 5-HT1A receptor , where it acts as a highly potent selective full agonist. Activation of this receptor is associated with various physiological effects, including anxiolytic properties, which have been demonstrated in vivo studies.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits significant biological activity across various assays:

  • Anxiolytic Effects : The compound has been shown to produce anxiolytic effects when administered centrally, suggesting its potential use in treating anxiety disorders.
  • Antitumor Activity : In vitro studies have highlighted its antiproliferative effects against different cancer cell lines, demonstrating IC50 values in low micromolar ranges. For instance, related compounds have shown promising results against HepG2 cells with IC50 values around 1.30 μM .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds structurally related to it have exhibited selectivity towards HDAC3, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to or derived from this compound:

  • Study on HDAC Inhibition : A study reported that derivatives of benzamide exhibited selective inhibition against HDAC3 with IC50 values as low as 95.48 nM. This suggests that modifications in the benzamide structure can enhance therapeutic efficacy .
  • Antimelanogenic Effects : Another study evaluated related piperazine derivatives for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. These compounds demonstrated significant inhibition without cytotoxicity, indicating their potential use in skin-related applications .

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-3-1-15(2-4-16)19(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYVIADGUPHTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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